3-Chloroazetidine hydrochloride

Description

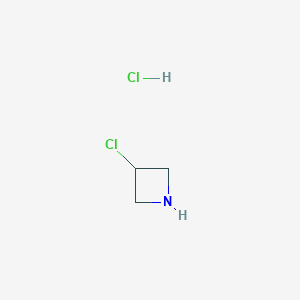

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUFCDPBADCYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692971 | |

| Record name | 3-Chloroazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313468-63-2 | |

| Record name | 3-Chloroazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-Chloroazetidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroazetidine hydrochloride is a pivotal, yet often challenging, building block in modern medicinal chemistry. As a strained, four-membered azaheterocycle, it provides a unique three-dimensional scaffold that can impart desirable properties such as metabolic stability and structural rigidity to drug candidates[1]. This guide offers an in-depth exploration of its core chemical properties, reactivity, synthesis, and applications, grounded in field-proven insights. We will dissect the causality behind its synthetic challenges and its utility in nucleophilic substitution reactions, providing a robust framework for its effective use in drug discovery programs.

Core Chemical & Physical Properties

This compound is typically supplied as a white to off-white solid with a purity often exceeding 97%[2][3]. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. The compound should be stored at room temperature in a dry, well-sealed environment to prevent degradation[2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 313468-63-2 | [2][4] |

| Molecular Formula | C₃H₆ClN · HCl (or C₃H₇Cl₂N) | [2][4][] |

| Molecular Weight | ~128.00 g/mol | [2][4][] |

| IUPAC Name | 3-chloroazetidine;hydrochloride | [4][] |

| Appearance | White to Off-White Solid | [2][3] |

| Purity | ≥97% | [3] |

| Storage Temperature | Room Temperature | [2][3] |

| Canonical SMILES | C1C(CN1)Cl.Cl | [4][] |

| InChI Key | HLUFCDPBADCYAI-UHFFFAOYSA-N | [3][4][] |

Synthesis: Navigating the Challenges of Ring Strain

The synthesis of azetidines is notoriously challenging due to the high energy and strained nature of the four-membered ring, which can lead to low yields and facile ring-opening side reactions[6]. However, several strategies have been developed to construct this valuable scaffold.

A common industrial approach to related 3-substituted azetidines, such as 3-hydroxyazetidine, often begins with readily available precursors like epichlorohydrin and a suitable amine, followed by cyclization[7]. The resulting 3-hydroxyazetidine can then be converted to the 3-chloro derivative through standard chlorination protocols (e.g., using thionyl chloride or Appel reaction conditions).

The following workflow illustrates a generalized, conceptual pathway. The choice of protecting group (PG) is critical to prevent N-alkylation side reactions and must be orthogonal to the subsequent reaction conditions.

Caption: Generalized synthetic workflow for 3-Chloroazetidine HCl.

Reactivity Profile: The Cornerstone of Utility

The synthetic value of this compound is rooted in its reactivity as an electrophile. The chlorine atom at the C-3 position serves as an effective leaving group, enabling nucleophilic substitution reactions with a wide array of nucleophiles[8][9]. This reactivity allows for the systematic introduction of diverse functional groups at the 3-position, which is essential for exploring structure-activity relationships (SAR) in drug discovery campaigns.

Nucleophilic Substitution Reactions

The core reactivity involves the displacement of the chloride by various nucleophiles. The reaction is driven by the formation of a new bond between the nucleophile and the electrophilic C-3 carbon of the azetidine ring[9].

Caption: Versatility in nucleophilic substitution reactions.

Mechanistic Considerations

The substitution reaction at the C-3 position generally proceeds via an SN2 mechanism, involving backside attack by the nucleophile on the carbon atom bearing the chlorine[9][10]. However, the inherent ring strain and the potential for nitrogen participation can lead to a more complex mechanistic landscape.

An alternative pathway may involve intramolecular nucleophilic displacement by the ring nitrogen to form a highly strained bicyclic aziridinium ion intermediate[11]. This intermediate is then opened by the external nucleophile. The regioselectivity of this ring-opening can be influenced by the nature of the nucleophile and substituents on the ring[10][11].

Caption: Plausible mechanistic pathways for nucleophilic substitution.

Applications in Drug Discovery

The azetidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[12]. Its incorporation can enhance potency, improve pharmacokinetic properties, and provide novel intellectual property. This compound is a key entry point for accessing diversely functionalized azetidines.

-

Scaffold Rigidity: The strained ring provides a rigid anchor for substituents, reducing the entropic penalty of binding to a biological target.

-

Metabolic Stability: The azetidine core is generally more resistant to metabolic degradation compared to more flexible alkylamine chains.

-

Vectorial Exit: The 3D geometry of the azetidine ring allows substituents to project into new regions of a binding pocket, enabling the optimization of ligand-receptor interactions.

Examples of Azetidine-Containing Drugs:

-

Azelnipidine: A calcium channel blocker used as an antihypertensive agent.

-

Cobimetinib: A MEK inhibitor for the treatment of melanoma.

-

Baricitinib: A JAK inhibitor for treating rheumatoid arthritis, synthesized from the related 3-hydroxyazetidine intermediate[13].

Safety & Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. It is classified as harmful or toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[3][4].

Table 2: GHS Hazard Information

| Hazard Code | Description | Classification |

| H301/H302 | Toxic/Harmful if swallowed | Acute toxicity, oral[3][4] |

| H315 | Causes skin irritation | Skin corrosion/irritation[4] |

| H319 | Causes serious eye irritation | Serious eye damage/irritation[4] |

| H335 | May cause respiratory irritation | Specific target organ toxicity[4] |

Recommended Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[14]. Ensure eyewash stations and safety showers are readily accessible[14].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat[14].

-

Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[14].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[2].

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations[14].

Conclusion

This compound is a synthetically valuable building block whose utility is defined by the inherent reactivity of its strained ring system. While its synthesis requires careful control, its true power lies in its role as a versatile electrophile for constructing libraries of 3-substituted azetidines. For the medicinal chemist, it represents a critical tool for introducing a unique, three-dimensional, and metabolically robust scaffold into potential drug candidates, enabling the fine-tuning of pharmacological properties and the development of innovative therapeutics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53249504, this compound. Available at: [Link]

-

Protheragen. 3-Chloro-azetidine HCl. Available at: [Link]

-

University of Birmingham Research Archive. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available at: [Link]

-

ChemRxiv (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19888366, 3-Chloro-1-methyl-azetidine hydrochloride. Available at: [Link]

-

Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. Available at: [Link]

-

Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48255-48285. Available at: [Link]

-

University of Illinois Springfield. Nucleophilic Substitution Reactions. Available at: [Link]

-

Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Available at: [Link]

-

Fujimoto, H., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23916. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-azetidine HCl - Protheragen [protheragen.ai]

- 3. This compound | 313468-63-2 [sigmaaldrich.com]

- 4. This compound | C3H7Cl2N | CID 53249504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 7. nbinno.com [nbinno.com]

- 8. This compound [benchchem.com]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

3-Chloroazetidine Hydrochloride: A Technical Guide for the Modern Medicinal Chemist

Introduction: The Strategic Value of Strained Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved physicochemical properties and biological activity is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a departure from traditional, often planar, aromatic systems. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its inherent ring strain, while presenting synthetic challenges, also endows it with unique conformational rigidity and reactivity, making it a valuable building block for introducing three-dimensionality into drug candidates.[1]

This guide provides an in-depth technical overview of 3-chloroazetidine hydrochloride (CAS Number: 313468-63-2), a versatile and highly reactive intermediate. We will explore its synthesis, reactivity, and applications, with a focus on the practical considerations and mechanistic rationale that guide its use in a research and development setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their programs.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 313468-63-2 | [2] |

| Molecular Formula | C₃H₇Cl₂N | [2] |

| Molecular Weight | 128.00 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

In case of exposure, it is critical to seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Synthesis of this compound: A Representative Protocol

The overall synthetic strategy involves three main stages:

-

Ring Formation: Construction of the N-protected azetidine ring from an acyclic precursor.

-

Chlorination: Conversion of the 3-hydroxy group to the 3-chloro group.

-

Deprotection and Salt Formation: Removal of the nitrogen protecting group and formation of the hydrochloride salt.

Step-by-Step Methodology

Stage 1: Synthesis of N-Benzyl-3-hydroxyazetidine [6]

-

Reaction Setup: To a solution of benzylamine in water, cooled to 0-5 °C, slowly add epichlorohydrin. The use of a bulky N-protecting group like benzyl is a strategic choice to direct the cyclization and prevent polymerization.

-

Ring Closure: After the initial addition, a base (e.g., sodium hydroxide) is added to promote the intramolecular nucleophilic substitution, leading to the formation of the azetidine ring. The reaction is typically stirred for several hours until completion, monitored by an appropriate technique like TLC or LC-MS.

-

Work-up and Isolation: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield crude N-benzyl-3-hydroxyazetidine.

Stage 2: Chlorination to N-Benzyl-3-chloroazetidine

-

Reaction Setup: Dissolve the N-benzyl-3-hydroxyazetidine from the previous step in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Chlorination: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a standard transformation of an alcohol to an alkyl chloride. The reaction mechanism involves the formation of a good leaving group from the hydroxyl moiety, which is then displaced by a chloride ion.

-

Work-up and Isolation: After the reaction is complete, the mixture is carefully quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford N-benzyl-3-chloroazetidine.

Stage 3: Deprotection and Hydrochloride Salt Formation [6]

-

Deprotection: The N-benzyl group is a common protecting group that can be readily removed by catalytic hydrogenolysis. Dissolve the N-benzyl-3-chloroazetidine in a solvent like methanol or ethanol, and add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr shaker) until the reaction is complete.

-

Salt Formation and Isolation: The catalyst is removed by filtration through celite. Hydrochloric acid (as a solution in a solvent like diethyl ether or isopropanol) is then added to the filtrate. The desired this compound salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its high reactivity as an electrophile in nucleophilic substitution reactions. The inherent strain of the four-membered ring and the presence of a good leaving group (chloride) at the 3-position make it an excellent substrate for a wide range of nucleophiles.[7]

This reactivity allows for the facile introduction of the azetidine scaffold into more complex molecules, enabling the exploration of structure-activity relationships (SAR) by systematically varying the substituent at the 3-position.

Applications as a Key Building Block

The azetidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][8] Its incorporation can lead to improved metabolic stability, aqueous solubility, and target-binding affinity compared to more common cyclic amines like pyrrolidine or piperidine.

While it is often challenging to pinpoint the exact starting material for a commercial drug from public sources, the 3-substituted azetidine core is a key feature in several classes of therapeutic agents, making this compound a highly relevant precursor.

Table of Representative Bioactive Molecules Containing a 3-Substituted Azetidine Scaffold:

| Compound Class | Example/Application | Significance of the Azetidine Moiety |

| Kinase Inhibitors | Buparlisib (BKM120), a PI3K inhibitor, has been shown to interfere with microtubule polymerization.[9] The azetidine ring can act as a hinge-binding motif or a vector to explore different regions of the kinase active site. | |

| Antibacterial Agents | Fluoroquinolone antibiotics with azetidine substituents have shown potent activity.[8] The azetidine group can modulate the drug's potency, spectrum of activity, and pharmacokinetic properties. | |

| Triple Reuptake Inhibitors | 3-Aminoazetidine derivatives have been explored as antidepressants that inhibit the reuptake of serotonin, norepinephrine, and dopamine.[10] The rigid azetidine scaffold helps to orient the key pharmacophoric elements for optimal interaction with the transporters. | |

| Anticancer Agents | Azetidin-2-one (β-lactam) analogues of Combretastatin A-4 show potent antimitotic activity.[9] The strained ring system contributes to the overall shape and reactivity of the molecule, influencing its ability to bind to tubulin. |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the desirable properties of the azetidine scaffold, makes it an invaluable building block for the synthesis of novel drug candidates. By understanding its synthesis, handling, and reactivity, researchers can effectively incorporate this versatile synthon into their drug discovery programs, paving the way for the development of next-generation therapeutics.

References

-

ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 313468-63-2 | this compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP2465847A1 - Azetidinone compounds and medical use thereof.

-

MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Convenient Synthesis of 3,3-Dichloroazetidines, a New Class of Azetidines. Retrieved from [Link]

- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

Neliti. (n.d.). Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines. Retrieved from [Link]

-

Protheragen. (n.d.). 3-Chloro-azetidine HCl. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-Hydroxyazetidine hydrochloride CAS#: 18621-18-6. Retrieved from [Link]

- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

ResearchGate. (n.d.). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]

-

Scilit. (n.d.). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Retrieved from [Link]

-

NCBI. (n.d.). 1,3-DICHLORO-2-PROPANOL. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

PMC. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3H7Cl2N | CID 53249504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-azetidine HCl - Protheragen [protheragen.ai]

- 4. nbinno.com [nbinno.com]

- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 7. This compound [benchchem.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Chloroazetidine Hydrochloride: An In-depth Technical Guide for Drug Development Professionals

Foreword: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique reactivity profile that is readily harnessed for the synthesis of complex molecular architectures.[1] This strained ring system offers a compelling balance between the high reactivity of aziridines and the relative inertness of pyrrolidines, making azetidines versatile building blocks in the design of novel therapeutic agents.[1] 3-Chloroazetidine hydrochloride, in particular, serves as a critical synthetic intermediate, with its reactive chloro substituent providing a handle for nucleophilic substitution to introduce a diverse array of functionalities.[2] This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, intended for researchers, scientists, and drug development professionals.

A Proven Synthetic Pathway: From 3-Hydroxyazetidine to the Target Compound

The most common and reliable synthetic route to this compound commences with the readily available precursor, 3-hydroxyazetidine. The synthesis is a three-step process involving:

-

N-Protection: The secondary amine of the azetidine ring is protected to prevent side reactions in the subsequent chlorination step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various conditions and its facile removal under acidic conditions.

-

Chlorination: The hydroxyl group at the 3-position is converted to a chloro group. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.

-

Deprotection and Salt Formation: The Boc protecting group is removed, and the resulting 3-chloroazetidine is converted to its hydrochloride salt for enhanced stability and ease of handling.

This synthetic strategy is outlined in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

Protocol:

-

To a solution of 3-hydroxyazetidine hydrochloride (10.0 g, 91.2 mmol) in water (100 mL), add sodium bicarbonate (23.0 g, 274 mmol).

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 21.9 g, 100.3 mmol) in tetrahydrofuran (THF, 100 mL).

-

Stir the biphasic mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-3-hydroxyazetidine as a white solid.

Causality and Expertise: The use of a biphasic system with sodium bicarbonate as the base is a strategic choice. The bicarbonate neutralizes the hydrochloride salt of the starting material and the acid generated during the reaction, driving the equilibrium towards the protected product. The Boc group is introduced to prevent the secondary amine from reacting with the thionyl chloride in the subsequent step, which would lead to undesired side products.

Step 2: Synthesis of N-Boc-3-chloroazetidine

Protocol:

-

To a solution of N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in anhydrous dichloromethane (DCM, 100 mL) at 0 °C under a nitrogen atmosphere, add pyridine (5.6 mL, 69.2 mmol) dropwise.

-

Slowly add thionyl chloride (5.0 mL, 69.2 mmol) to the cooled solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water (100 mL).

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield N-Boc-3-chloroazetidine.

Mechanistic Rationale: The conversion of the alcohol to the chloride proceeds via a nucleophilic substitution reaction. The alcohol first reacts with thionyl chloride to form a chlorosulfite intermediate. In the presence of a base like pyridine, the reaction proceeds through an Sₙ2 mechanism, where the chloride ion attacks the carbon atom from the backside, leading to inversion of stereochemistry (if a chiral center were present) and the formation of the alkyl chloride.[1][3][4][5]

Caption: Simplified mechanism of chlorination with thionyl chloride.

Safety Note: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Step 3: Synthesis of this compound

Protocol:

-

Dissolve N-Boc-3-chloroazetidine (5.0 g, 26.1 mmol) in a 4M solution of HCl in 1,4-dioxane (50 mL) at room temperature.

-

Stir the solution for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[6][7][8]

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield this compound as a white solid.

Deprotection Mechanism: The acidic conditions facilitate the removal of the Boc group. The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and decomposes to carbon dioxide and the free amine, which is then protonated by the excess HCl to form the hydrochloride salt.

Data Presentation: A Summary of a Typical Synthesis

| Step | Intermediate/Product | Starting Material | Reagents | Solvent | Typical Yield | Purity |

| 1 | N-Boc-3-hydroxyazetidine | 3-Hydroxyazetidine HCl | (Boc)₂O, NaHCO₃ | Water/THF | 90-97% | >98% |

| 2 | N-Boc-3-chloroazetidine | N-Boc-3-hydroxyazetidine | SOCl₂, Pyridine | DCM | 75-85% | >97% |

| 3 | This compound | N-Boc-3-chloroazetidine | 4M HCl in Dioxane | Dioxane | >95% | >99% |

An Alternative Synthetic Route: The Epichlorohydrin Approach

An alternative and often industrially favored route to the 3-hydroxyazetidine precursor starts from the readily available and inexpensive epichlorohydrin and an amine, such as benzylamine.[4] This method involves a ring-opening reaction followed by an intramolecular cyclization. The benzyl group can then be removed by hydrogenolysis to yield 3-hydroxyazetidine, which can then be carried forward as described above. A Chinese patent describes a method starting from tert-butylamine and epichlorohydrin.[1]

Caption: Alternative synthesis of the 3-hydroxyazetidine precursor.

Conclusion: A Reliable Pathway to a Key Building Block

The synthesis of this compound via the N-Boc protected 3-hydroxyazetidine intermediate is a robust and well-documented process. Each step is characterized by high yields and the use of readily available reagents. Understanding the underlying mechanisms for each transformation allows for informed optimization and troubleshooting. This guide provides the necessary framework for the successful and safe laboratory-scale synthesis of this valuable building block, empowering researchers to accelerate their drug discovery and development programs.

References

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

Chemistry Stack Exchange. (2016). SN2 with thionyl chlorides. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

- Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

- Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

-

PubChem. (n.d.). This compound. [Link]

-

Neliti. (2022). Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines. [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Neliti. (2022). Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines. [Link]

-

Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):409-421. [Link]

-

CORE. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]

-

National Institutes of Health. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]

-

Oakwood Chemical. (n.d.). N-Boc-3-oxoazetidine. [Link]

-

ResearchGate. (2025). (PDF) Synthesis, Characterization andin vitroAntioxidant Activity of New ChiralN-boc Organotellurium Compounds, (CH3)3OC(O)NHCH(R)C(O)NHCH2-CH2Te-C6H4-4-OCH3, Containing Carbamate and Peptide Groups. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound [benchchem.com]

- 3. orgosolver.com [orgosolver.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloroazetidine Hydrochloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Strained Ring

Azetidines, four-membered saturated nitrogen heterocycles, represent a cornerstone structural motif in modern medicinal chemistry. Their unique conformational rigidity, combined with the inherent ring strain of approximately 25.4 kcal/mol, imparts favorable physicochemical properties and provides a potent handle for synthetic diversification.[1] This strained system makes azetidines more stable and easier to handle than their three-membered aziridine counterparts, yet significantly more reactive than five-membered pyrrolidines, occupying a "sweet spot" of reactivity for drug discovery.

Among functionalized azetidines, 3-Chloroazetidine hydrochloride stands out as a particularly valuable and versatile building block. The presence of a chlorine atom at the 3-position provides a reliable leaving group for nucleophilic substitution, enabling the facile introduction of a vast array of functional groups. This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic pathway from common precursors, and a practical protocol for its application in the synthesis of novel 3-substituted azetidine derivatives.

Physicochemical and Structural Data

A thorough understanding of a reagent's physical properties is paramount for its effective use in synthesis and process development. This compound is typically a white to off-white solid, whose key characteristics are summarized below.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇Cl₂N | [3][4] |

| Molecular Weight | 128.00 g/mol | [3][4][] |

| CAS Number | 313468-63-2 | [2][3][4] |

| Appearance | White solid | [2] |

| Melting Point | 162-164 °C | [6] |

| Solubility | Soluble (Inferred from precursor) | [7][8] |

Synthesis of this compound: A Validated Three-Stage Workflow

The synthesis of this compound is most effectively and reliably achieved through a three-stage process commencing from the commercially available precursor, 3-hydroxyazetidine. The strategic rationale involves:

-

Protection of the reactive secondary amine with a tert-butoxycarbonyl (Boc) group. This is critical to prevent side reactions during the subsequent chlorination step, as the unprotected amine is both nucleophilic and basic.

-

Chlorination of the hydroxyl group to install the key functionality. This is a classic nucleophilic substitution where the hydroxyl is converted into a better leaving group.

-

Deprotection of the Boc group under acidic conditions to yield the final hydrochloride salt.

This sequence ensures high yields and purity by isolating the key chemical transformations from interfering functional groups.

Experimental Protocol 1: Synthesis of this compound

Part A: Synthesis of N-Boc-3-hydroxyazetidine

This initial step protects the azetidine nitrogen to prevent it from interfering with the subsequent chlorination reaction.

-

Reagents: 3-Hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Water, Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in water (10 volumes).

-

Add sodium bicarbonate (4.0 eq) to the solution to neutralize the hydrochloride and free the amine.

-

Prepare a solution of di-tert-butyl dicarbonate (1.2 eq) in tetrahydrofuran (2 volumes).

-

Slowly add the (Boc)₂O solution to the aqueous reaction mixture at 25-30 °C.

-

Stir the reaction vigorously for 12 hours. Monitor reaction completion by TLC.

-

Upon completion, perform a workup by extracting the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine, which can often be used in the next step without further purification.[9]

-

Part B: Synthesis of N-Boc-3-chloroazetidine

This is the key transformation, converting the hydroxyl group into a chloride leaving group. The choice of a chlorinating agent like thionyl chloride is effective for secondary alcohols.

-

Reagents: N-Boc-3-hydroxyazetidine, Thionyl chloride (SOCl₂), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (10 volumes) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) to the solution.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of a pyridine-SOCl₂ complex activates the hydroxyl group for substitution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield pure N-Boc-3-chloroazetidine. This protocol is based on established methods for converting secondary alcohols to chlorides.[10]

-

Part C: Synthesis of this compound (Deprotection)

The final step removes the Boc protecting group to yield the target compound as a stable hydrochloride salt.

-

Reagents: N-Boc-3-chloroazetidine, 4M HCl in 1,4-Dioxane.

-

Procedure:

-

Dissolve N-Boc-3-chloroazetidine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (10 volumes).

-

Stir the mixture at room temperature for 2-4 hours. The cleavage of the Boc group results in the evolution of isobutylene and carbon dioxide.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield this compound as a white solid.[11]

-

Application in Synthesis: Nucleophilic Substitution

The primary utility of this compound is as an electrophile in S_N2 reactions. The strained ring and the chloro-substituent make the C3 position highly susceptible to attack by a wide range of nucleophiles. This allows for the modular construction of diverse 3-substituted azetidine libraries.

Experimental Protocol 2: Synthesis of N-Benzyl-3-aminoazetidine

This protocol demonstrates a typical nucleophilic substitution using an amine nucleophile. The hydrochloride salt must first be neutralized in situ with a base to generate the free, reactive 3-chloroazetidine.

-

Reagents: this compound, Benzylamine, Potassium carbonate (K₂CO₃), Acetonitrile.

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and acetonitrile (15 volumes).

-

Add potassium carbonate (2.5 eq) to the suspension. This serves to neutralize the hydrochloride and act as the base for the subsequent reaction.

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzylamine (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired N-benzyl-3-aminoazetidine derivative. This procedure is adapted from standard N-alkylation protocols for azetidines.[12]

-

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[3]

-

Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Storage: Store sealed in a dry, cool environment.

Conclusion

This compound is a high-value synthetic intermediate that provides an efficient entry point to a wide range of 3-substituted azetidines. Its synthesis via a robust protection-chlorination-deprotection sequence from 3-hydroxyazetidine is a reliable method for its preparation. The pronounced electrophilicity at the C3 position, driven by the ring strain and the nature of the chloro leaving group, makes it an ideal substrate for building molecular complexity. By understanding its properties and mastering its synthesis and reactivity, researchers in drug discovery and development can effectively leverage this powerful building block to accelerate the creation of novel chemical entities with therapeutic potential.

References

-

ChemBK. 3-Chloro-azetidine HCl. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Protheragen. 3-Chloro-azetidine HCl. [Link]

-

Alachem Co., Ltd. 313468-63-2 | this compound. [Link]

-

PubChem. 3-Chloro-3-fluoro-azetidine;hydrochloride. National Center for Biotechnology Information. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word CAS: 313468-63-2. [Link]

- Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

ChemWhat. 3-Hydroxyazetidine hydrochloride CAS#: 18621-18-6. [Link]

-

PubChem. 3-Hydroxyazetidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

Protheragen. 2,3,5-Tri-O-benzyl-D-ribonolactone. [Link]

- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Google Patents. Preparation of n-substituted azetidine 3-carboxylic acid derivatives - EP 0169602 A1. [Link]

Sources

- 1. This compound [benchchem.com]

- 2. 3-Chloro-azetidine HCl - Protheragen [protheragen.ai]

- 3. This compound | C3H7Cl2N | CID 53249504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 313468-63-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemwhat.com [chemwhat.com]

- 9. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Introduction: The Strategic Value of a Strained Scaffold

An In-depth Technical Guide to the Stability and Storage of 3-Chloroazetidine Hydrochloride

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. This four-membered saturated heterocycle offers a unique combination of structural rigidity, metabolic stability, and synthetic versatility that chemists leverage to fine-tune the properties of therapeutic candidates.[1][2] this compound (CAS No: 313468-63-2) is a pivotal building block in this context, providing a reactive handle for introducing the azetidine motif into more complex molecules.[3][4] The inherent ring strain of the azetidine core, which lies between that of the highly reactive aziridine and the more stable pyrrolidine, dictates its unique chemical behavior.[5][6] Understanding the stability of this valuable intermediate is not merely a matter of logistics; it is fundamental to ensuring the integrity of synthetic pathways, the reproducibility of experimental results, and the overall success of drug discovery programs. This guide provides a comprehensive analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

Core Physicochemical Properties and Inherent Stability

This compound is a white solid supplied as a hydrochloride salt.[3] This salt form is crucial as it enhances the compound's stability and simplifies handling compared to the more reactive free base. The protonated nitrogen atom reduces the nucleophilicity of the amine, thereby decreasing its propensity for self-reaction or degradation.

The stability of the azetidine ring is a delicate balance. Its ring strain of approximately 25.4 kcal/mol makes it more reactive than five- or six-membered rings but significantly more stable and easier to handle than the three-membered aziridine ring.[5] While generally stable under physiological conditions, the ring can be susceptible to cleavage under harsh conditions, such as strongly acidic or basic environments or in the presence of potent nucleophiles.[1] The presence of the chloro-substituent at the 3-position provides a key electrophilic site for nucleophilic substitution reactions, which is the basis for its utility as a synthetic intermediate.[4]

Data Summary: Key Properties

| Property | Value | Source(s) |

| CAS Number | 313468-63-2 | [3][7] |

| Molecular Formula | C₃H₆ClN · HCl (or C₃H₇Cl₂N) | [3][7] |

| Molecular Weight | 128.00 g/mol | [3][7] |

| Appearance | White solid | [3] |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature | [3] |

| Signal Word | Danger | |

| Hazard Statements | H301 (Toxic if swallowed) |

Factors Influencing Stability and Degradation Pathways

The long-term viability of this compound hinges on controlling the environmental factors that can promote its degradation. The primary routes of degradation involve hydrolysis and ring-opening reactions, which are influenced by moisture, pH, and temperature.

-

Moisture and Hydrolysis: Many hydrochloride salts are hygroscopic, and this compound is no exception. Absorbed moisture can initiate hydrolytic degradation. The most probable pathway is the nucleophilic substitution of the chloride atom by water to yield 3-hydroxyazetidine hydrochloride. While this may be a slow process at neutral pH, it can compromise the purity of the material over time. Forced degradation studies on related azetidine compounds confirm that hydrolysis is a key degradation pathway, potentially leading to both substitution and ring-opening products like 2,4,5-Trichlorophenol and 3-Hydroxyazetidine from a different parent compound.[8][9]

-

pH: The compound's stability is pH-dependent. As a hydrochloride salt, it is most stable in a solid, dry state. In solution, it will generate a mildly acidic environment. Under strongly basic conditions (e.g., addition of NaOH), the hydrochloride salt is neutralized to the free base, 3-chloroazetidine. This free base is significantly less stable and more prone to polymerization or ring-opening, especially if heated. Conversely, strongly acidic conditions can also promote ring-opening decomposition, a stability issue noted for certain N-substituted azetidines.[10]

-

Temperature: While suppliers recommend storage at room temperature, elevated temperatures can accelerate degradation.[3] Thermal energy can overcome the activation barrier for hydrolysis and other decomposition reactions. As a best practice, avoiding exposure to high temperatures during storage and handling is critical. For long-term storage, particularly for reference standards, storage at a reduced temperature (e.g., 2-8 °C) can further mitigate degradation risks, although this is not explicitly required by most suppliers.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and potent nucleophiles, as these can react with and degrade the compound.[12]

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound under adverse conditions.

Caption: Workflow for assessing chemical stability.

Conclusion

This compound is a valuable yet moderately sensitive synthetic intermediate. Its stability is intrinsically linked to the strained four-membered ring and the reactivity of the C-Cl bond. The primary threats to its integrity are moisture, elevated temperatures, and exposure to incompatible reagents, particularly strong bases. By adhering to the storage and handling protocols outlined in this guide—namely, storing the compound in a tightly sealed container at room temperature in a dry, dark environment—researchers can ensure its long-term purity and reactivity. For critical applications, a proactive approach, including inert atmosphere storage and conducting tailored forced degradation studies, provides the highest level of confidence in experimental outcomes.

References

-

3-Chloro-azetidine HCl. Protheragen.

-

The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem.

-

This compound | 313468-63-2. Sigma-Aldrich.

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate.

-

This compound | C3H7Cl2N | CID 53249504. PubChem - NIH.

-

313468-63-2 | this compound. Alachem Co., Ltd.

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

-

Degradation pathways of 3-(2,4,5-Trichlorophenoxy)azetidine under experimental conditions. BenchChem.

-

SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

3-Hydroxyazetidine hydrochloride - Safety Data Sheet. Apollo Scientific.

-

3,3-Difluoroazetidine Hydrochloride - SAFETY DATA SHEET. Ossila.

-

Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate.

-

This compound. BenchChem.

-

Azetidine-3-carboxylic acid - Safety Data Sheet. MedChemExpress.

-

Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3-Chloro-azetidine HCl - Protheragen [protheragen.ai]

- 4. This compound [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C3H7Cl2N | CID 53249504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloroazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroazetidine hydrochloride stands as a pivotal building block in contemporary medicinal chemistry and synthetic organic chemistry. Its significance stems from the unique reactivity imparted by the strained four-membered azetidine ring in concert with the strategic placement of a chloro substituent. This guide provides a comprehensive exploration of the reactivity profile of this compound, delving into the mechanistic underpinnings of its key transformations. We will examine its stability, susceptibility to nucleophilic substitution, propensity for ring-opening reactions, and strategies for N-functionalization. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this versatile intermediate in the pursuit of novel molecular entities.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in drug discovery.[1][2] Its constrained ring system offers a unique conformational rigidity that can favorably influence ligand-protein interactions.[3] The inherent ring strain of azetidines, estimated to be around 25.4 kcal/mol, is a critical determinant of their reactivity.[4] This strain is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol), striking a balance that allows for facile handling while enabling unique chemical transformations under specific conditions.[4][5]

This compound, in particular, serves as a versatile precursor for a wide array of 3-substituted azetidines, which are prevalent in numerous biologically active compounds.[6][7] The chloro group at the C-3 position acts as a competent leaving group, paving the way for diverse functionalization through nucleophilic substitution reactions.

Core Reactivity Principles: A Duality of Strain and Electrophilicity

The reactivity of this compound is governed by two primary factors:

-

Ring Strain: The significant strain within the four-membered ring makes it susceptible to reactions that alleviate this strain, most notably ring-opening reactions.[3][5]

-

Electrophilicity at C-3: The electron-withdrawing nature of the chlorine atom renders the C-3 position electrophilic and thus a prime target for nucleophilic attack.

The hydrochloride salt form enhances the stability of the compound for storage and handling. However, in solution and under basic conditions, the free base form is liberated, which is the reactive species in most transformations.

Stability and Handling Considerations

This compound is a solid at room temperature. While generally stable, the inherent strain of the azetidine ring can lead to decomposition pathways, particularly under strongly acidic or basic conditions or in the presence of potent nucleophiles.[3][8] It is classified as harmful if swallowed and causes skin and eye irritation.[9] Appropriate personal protective equipment should be used during handling.[10]

Key Reaction Profiles

The synthetic utility of this compound is primarily realized through three classes of reactions: nucleophilic substitution, ring-opening, and N-functionalization.

Nucleophilic Substitution at C-3: A Gateway to Diverse Functionality

The most common transformation of 3-chloroazetidine is the nucleophilic substitution of the chloride. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic C-3 carbon, displacing the chloride ion.[11]

Mechanistic Insight: The SN2 pathway is favored due to the relatively unhindered nature of the C-3 position. The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the starting material is chiral. The rate of this reaction is dependent on the concentration of both the azetidine and the nucleophile.[11]

A wide range of nucleophiles can be employed, including:

-

N-Nucleophiles: Amines, azides

-

O-Nucleophiles: Alcohols, phenols, carboxylates

-

S-Nucleophiles: Thiols, thiophenols

-

C-Nucleophiles: Cyanides, organometallics

The choice of base and solvent is critical for the success of these reactions. A non-nucleophilic base is often required to neutralize the generated HCl without competing with the primary nucleophile.

| Nucleophile | Reagent | Base | Solvent | Product |

| Amine | R-NH₂ | Et₃N | CH₂Cl₂ | 3-(Alkylamino)azetidine |

| Phenol | Ar-OH | K₂CO₃ | Acetonitrile | 3-Phenoxyazetidine |

| Thiol | R-SH | NaH | THF | 3-(Alkylthio)azetidine |

| Azide | NaN₃ | DMF | 3-Azidoazetidine |

-

To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add phenol (1.1 eq) and potassium carbonate (3.0 eq).

-

Stir the mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Stir for an additional 4 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-3-phenoxyazetidine.

Ring-Opening Reactions: Leveraging Strain Release

The inherent strain of the azetidine ring can be harnessed to drive ring-opening reactions, providing access to functionalized acyclic amines.[4] These reactions are typically promoted by strong acids or Lewis acids, which activate the ring towards nucleophilic attack.[12]

Causality in Action: Acidic conditions protonate the azetidine nitrogen, enhancing the electrophilicity of the ring carbons and making the C-N bonds more susceptible to cleavage. The regioselectivity of the ring opening can be influenced by the substitution pattern on the azetidine ring.[4]

For 3-substituted azetidines, nucleophilic attack can occur at either C-2 or C-4, leading to the formation of γ-substituted amine derivatives.

Caption: Acid-catalyzed nucleophilic ring-opening of 3-chloroazetidine.

N-Functionalization: Modulating Physicochemical Properties

The nitrogen atom of the azetidine ring is a key handle for modifying the molecule's properties, such as basicity, lipophilicity, and metabolic stability. Common N-functionalization reactions include N-alkylation, N-acylation, and N-arylation.[13]

N-alkylation is typically achieved through nucleophilic substitution with alkyl halides in the presence of a base.[13]

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and monitor by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to afford N-benzyl-3-chloroazetidine.

N-acylation is readily accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[14]

Caption: Key N-functionalization pathways for 3-chloroazetidine.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful and versatile building block in modern organic synthesis. Its unique reactivity profile, characterized by the interplay of ring strain and the electrophilicity of the C-3 position, provides chemists with a rich platform for the synthesis of novel and diverse molecular architectures. A thorough understanding of its stability, nucleophilic substitution patterns, ring-opening tendencies, and N-functionalization capabilities is paramount for its effective utilization in drug discovery and development. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers seeking to unlock the full synthetic potential of this valuable intermediate.

References

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [4][5]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [4]

-

The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem. [8]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [1]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [3]

-

This compound. PubChem. [9]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.

-

This compound. Sigma-Aldrich.

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [6]

-

SAFETY DATA SHEET. Fisher Scientific. [10]

-

This compound. BenchChem. [7]

-

Nucleophilic Substitution Reactions. University of Illinois Chicago. [11]

-

Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine. BenchChem. [13]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [14]

-

Substituted Azetidines in Drug Discovery. Life Chemicals. [2]

-

Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry. [12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C3H7Cl2N | CID 53249504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

- 12. asianpubs.org [asianpubs.org]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 3-Chloroazetidine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloroazetidine hydrochloride (CAS: 313468-63-2), a valuable heterocyclic building block in medicinal and synthetic chemistry.[1] The strained azetidine ring, combined with the reactive chloro-substituent, makes this compound a versatile intermediate for creating diverse 3-substituted azetidine derivatives. A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and organic synthesis to ensure structural integrity, monitor reactions, and confirm the identity of synthesized analogues.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental structure of the molecule. This compound is the salt form of 3-chloroazetidine, where the nitrogen atom of the azetidine ring is protonated.

-

Molecular Formula: C₃H₇Cl₂N[2]

-

Molecular Weight: 128.00 g/mol [2]

-

IUPAC Name: 3-chloroazetidine;hydrochloride[2]

The structure features a four-membered azetidinium ring, which imparts significant ring strain, influencing its reactivity and spectroscopic characteristics.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Due to the protonation of the nitrogen, the protons on the nitrogen (N-H) and the adjacent carbons (α-protons) will be significantly deshielded (shifted downfield).

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.80 | Quintet | 1H | H-3 | The methine proton is deshielded by the adjacent electronegative chlorine atom. It will be split by the four adjacent methylene protons into a quintet. |

| ~ 4.45 | Triplet | 4H | H-2, H-4 | The methylene protons adjacent to the positively charged nitrogen are significantly deshielded. They are chemically equivalent and will appear as a triplet due to coupling with the H-3 proton. |

Note: The N-H protons are typically exchanged with the deuterium in D₂O and are therefore often not observed.

Experimental Protocol: ¹H NMR Acquisition

-

Rationale: The choice of a deuterated polar solvent like Deuterium Oxide (D₂O) is crucial because the hydrochloride salt is highly polar and requires a polar solvent for dissolution. D₂O also allows for the exchange and subsequent disappearance of the acidic N-H proton signals, simplifying the spectrum. A 400 MHz spectrometer provides sufficient resolution for unambiguous analysis of this small molecule.

-

Methodology:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of D₂O in a clean, dry NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the spectrum at 25 °C using a standard one-pulse sequence.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual HDO signal at ~4.79 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 55.0 | C-3 | The carbon atom bonded to the highly electronegative chlorine will be the most downfield of the ring carbons. |

| ~ 48.0 | C-2, C-4 | The two equivalent carbon atoms adjacent to the protonated nitrogen are deshielded and shifted downfield. |

Experimental Protocol: ¹³C NMR Acquisition

-

Rationale: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled experiment (e.g., zgpg30) is standard, which provides a spectrum with singlets for each carbon, simplifying interpretation.

-

Methodology:

-

Use the same sample prepared for the ¹H NMR experiment.

-

Select a standard ¹³C observation experiment with proton decoupling.

-

Set the spectral width to cover a range of 0-100 ppm.

-

Acquire the data for a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans, depending on sample concentration).

-

Process the FID with a Fourier transform and apply standard corrections.

-

Reference the spectrum using an external standard or by referencing the solvent signal if applicable (though D₂O has no carbon).

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will be associated with the N-H bonds of the ammonium ion and the C-H bonds of the aliphatic ring.

Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3200 | Strong, Broad | N⁺-H stretch |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1400-1600 | Medium | N-H bend |

| 650-800 | Medium-Strong | C-Cl stretch |

-

Rationale: As a hydrochloride salt, the most prominent feature will be the broad and strong absorption band for the N⁺-H stretching of the secondary ammonium group, typically appearing between 2800 and 3200 cm⁻¹. The C-H stretching of the methylene and methine groups will be visible in the 2850-3000 cm⁻¹ region. The C-Cl stretch is expected in the fingerprint region.

Experimental Protocol: FT-IR Acquisition (ATR)

-

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

-

Methodology:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount (a few milligrams) of the solid this compound onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI+)

-

Molecular Ion (M+H)⁺: m/z ≈ 92.0/94.0. The expected signal will be for the free base (3-chloroazetidine) after loss of HCl. The molecular ion will appear as a pair of peaks with an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a single chlorine atom (³⁵Cl and ³⁷Cl).

-

Exact Mass of Free Base (C₃H₆ClN): 91.0192

Plausible Fragmentation Pathway

The primary fragmentation of the azetidine ring often involves the loss of small, stable molecules. A likely fragmentation pathway would be the loss of ethylene (C₂H₄) from the molecular ion.

Caption: Plausible ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Rationale: ESI is a soft ionization technique ideal for polar and salt-like compounds, as it typically produces the protonated molecular ion of the free base with minimal fragmentation. A high-resolution mass spectrometer (like a TOF or Orbitrap) is preferred to confirm the elemental composition via exact mass measurement.

-

Methodology:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the analyte remains protonated.

-

Infuse the solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and optimal signal intensity.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu).

-

Analyze the spectrum for the characteristic isotopic pattern of the molecular ion and any significant fragment ions.

-

References

-

Alachem Co., Ltd. 313468-63-2 | this compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloroazetidine Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

To the researchers, scientists, and drug development professionals who drive innovation, this guide offers a deep dive into the solubility characteristics of 3-chloroazetidine hydrochloride. As a pivotal building block in medicinal chemistry, understanding its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation development. This document moves beyond a simple recitation of facts, providing a framework for predicting and experimentally determining solubility, thereby empowering you to make informed decisions in your research and development endeavors.

Introduction to this compound: A Profile